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molecular formula C7H8N2O B3150715 Benzamidoxime CAS No. 69289-27-6

Benzamidoxime

Cat. No. B3150715
M. Wt: 136.15 g/mol
InChI Key: MXOQNVMDKHLYCZ-UHFFFAOYSA-N
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Patent
US05712285

Procedure details

To a stirred solution of sodium (0.48 g, 210 mmol) in methanol (210 ml) was added a solution of hydroxylamine hydrochloride (15.4 g, 221 mmol) in methanol (70 ml). The mixture was stirred at room temperature for 10 minutes before addition of benzonitrile (20.4 ml, 200 mmol) and the reaction stirred at room temperature overnight. The mixture was filtered through a pad of Celite and the flitrate concentrated in vacuo to approximately 100 ml. Diethyl ether (200 ml) was added and the precipitate filtered. The filtrate was evaporated in vacuo to dryness, and on drying the title compound was obtained as a waxy white solid (27.1 g, 100%). δH (DMSO-d6) 5.92 (2H, br s, NH2), 7.35-7.41 (3H, m, ArH), 7.65-7.91 (2H, m, ArH), 9.69 (1H, br s, OH).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[Na].Cl.[NH2:3][OH:4].[C:5](#[N:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CO>[C:5](=[N:3][OH:4])([NH2:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
[Na]
Name
Quantity
15.4 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
210 mL
Type
solvent
Smiles
CO
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the flitrate concentrated in vacuo to approximately 100 ml
ADDITION
Type
ADDITION
Details
Diethyl ether (200 ml) was added
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo to dryness
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
on drying the title compound

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(N)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 27.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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